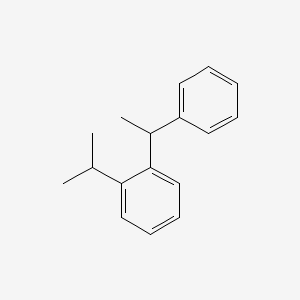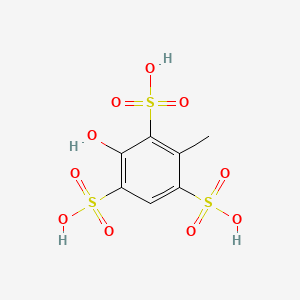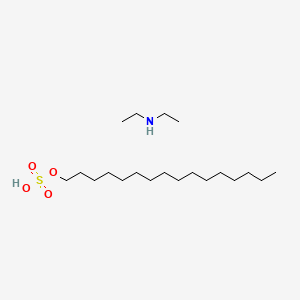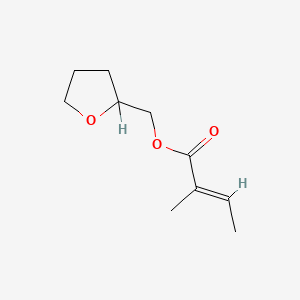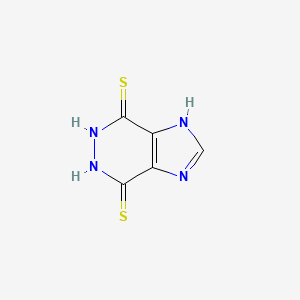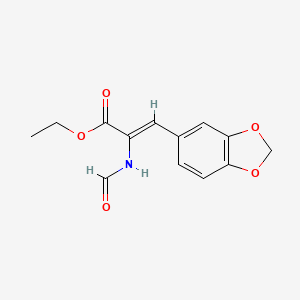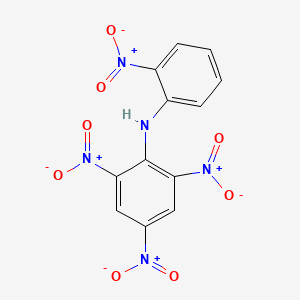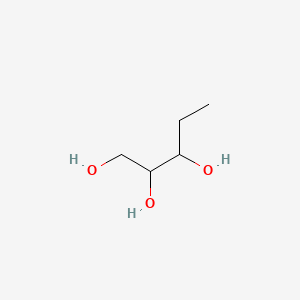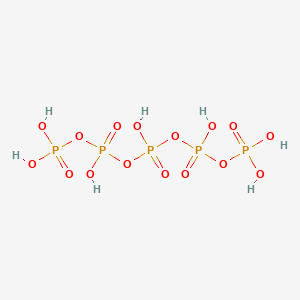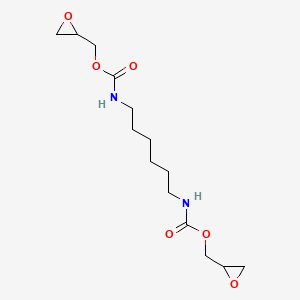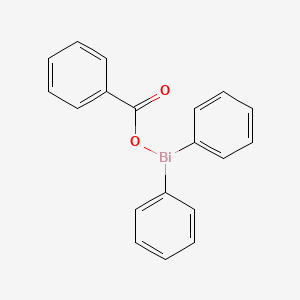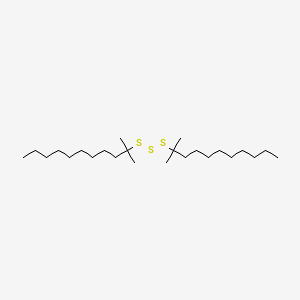
Di-tert-dodecyl trisulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-dodecyl trisulphide is an organosulfur compound with the molecular formula C24H50S3. It is known for its unique chemical properties and is used in various industrial applications, particularly as an additive in lubricants and other petroleum-derived products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-dodecyl trisulphide can be synthesized through the sulfurization of olefins. This process involves heating alkenes with sulfur at high temperatures to produce branched polysulfides . The reaction conditions typically require elevated temperatures to facilitate the formation of the trisulphide structure.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the sulfurization process to achieve high yields of the desired compound. The process is designed to balance the anti-wear properties and oxidation stability of the product, making it suitable for use in lubricants and other applications .
Chemical Reactions Analysis
Types of Reactions
Di-tert-dodecyl trisulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulphide to disulfides and thiols.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of different polysulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various polysulfide derivatives.
Scientific Research Applications
Di-tert-dodecyl trisulphide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of di-tert-dodecyl trisulphide involves its ability to trap free radicals. Upon oxidation, the compound forms sulfoxides, which can undergo further reactions to yield sulfenic acids. These intermediates are highly reactive and can effectively neutralize peroxyl radicals, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl trisulphide
- Di-tert-nonyl trisulphide
- Di-tert-dodecyl disulfide
- Di-tert-dodecyl polysulfide (TDPS 532)
Uniqueness
Di-tert-dodecyl trisulphide is unique due to its specific molecular structure, which imparts superior anti-wear properties and oxidation stability compared to other similar compounds. Its ability to act as a radical-trapping antioxidant at both ambient and elevated temperatures sets it apart from other polysulfides .
Properties
CAS No. |
83803-77-4 |
|---|---|
Molecular Formula |
C24H50S3 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-methyl-2-(2-methylundecan-2-yltrisulfanyl)undecane |
InChI |
InChI=1S/C24H50S3/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI Key |
JXEXTWFZDQTOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SSSC(C)(C)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


